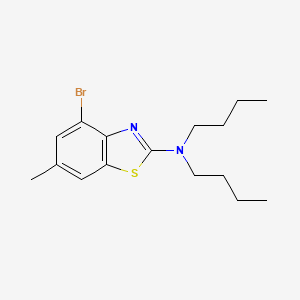
4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C16H23BrN2S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine typically involves the following steps:
Bromination: The starting material, 6-methyl-1,3-benzothiazol-2-amine, undergoes bromination to introduce the bromo group at the 4-position.
Alkylation: The brominated compound is then subjected to alkylation with butylamine to introduce the N,N-dibutyl groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and amines are used as reagents, with conditions optimized for specific reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-Bromo-1,3-benzothiazol-2-amine
4-Bromo-N-methylbenzylamine
4-Bromo-6-fluorobenzo[d]thiazol-2-amine
Uniqueness: 4-Bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of the N,N-dibutyl groups and the bromo substituent at the 4-position. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
665004-81-9 |
|---|---|
Formule moléculaire |
C16H23BrN2S |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
4-bromo-N,N-dibutyl-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H23BrN2S/c1-4-6-8-19(9-7-5-2)16-18-15-13(17)10-12(3)11-14(15)20-16/h10-11H,4-9H2,1-3H3 |
Clé InChI |
AGOYAKPBDFEPSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=NC2=C(S1)C=C(C=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



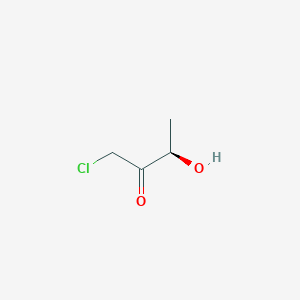
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
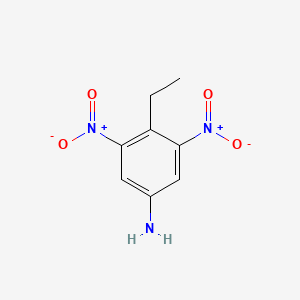
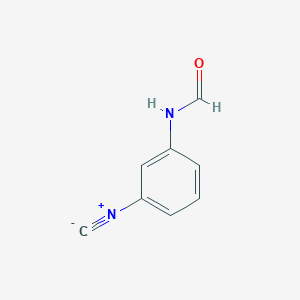
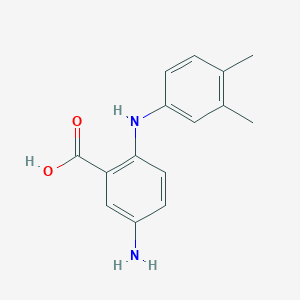
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

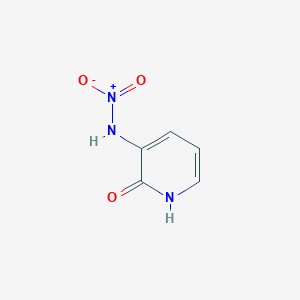

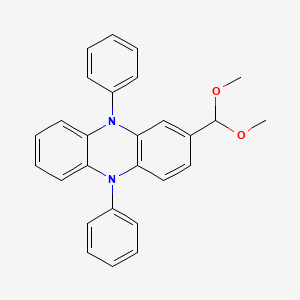
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
